3-((Benzyloxy)methyl)morpholine is a morpholine derivative characterized by the presence of a benzyloxy group attached to a methylene bridge. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
The synthesis and characterization of 3-((Benzyloxy)methyl)morpholine can be traced through various chemical literature and patents, which discuss its preparation methods, structural properties, and biological evaluations.
This compound belongs to the class of morpholines, which are cyclic amines containing a morpholine ring. Morpholines are widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.
The synthesis of 3-((Benzyloxy)methyl)morpholine can be achieved through several methods, including traditional and modern synthetic techniques. Notably, ultrasound-assisted synthesis has been highlighted as an effective approach that enhances reaction rates and yields while minimizing environmental impact.
The specific steps in synthesizing 3-((Benzyloxy)methyl)morpholine involve:
3-((Benzyloxy)methyl)morpholine features a morpholine ring with a benzyloxy group attached through a methylene bridge. The molecular formula can be represented as .
3-((Benzyloxy)methyl)morpholine can undergo various chemical reactions typical for morpholines, including:
The reactivity of 3-((Benzyloxy)methyl)morpholine allows it to be used as an intermediate in synthesizing other biologically active compounds. For example, its transformation into more complex structures can be achieved via electrophilic substitutions or nucleophilic additions.
The mechanism of action for compounds like 3-((Benzyloxy)methyl)morpholine often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that modifications on the morpholine ring can significantly alter biological activity, making this compound a candidate for further pharmacological studies .
Relevant data from spectroscopic analyses (like IR and NMR) confirm the presence of functional groups characteristic of both morpholines and benzylic compounds .
3-((Benzyloxy)methyl)morpholine has potential applications in:
Research continues to explore its efficacy and safety profiles for potential therapeutic applications .
The compound follows systematic IUPAC naming conventions as 3-((Benzyloxy)methyl)morpholine, with the benzyloxymethyl (-CH₂OBn) substituent positioned at the morpholine ring's 3-carbon. Key identifiers include:
Table 1: Chemical Identification Data
Property | Value |
---|---|
Systematic Name | 3-((Benzyloxy)methyl)morpholine |
CAS Number | 101376-27-6 |
Molecular Formula | C₁₂H₁₇NO₂ |
Exact Mass | 207.1259 Da |
XLogP3 | 1.2 (Predicted) |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 (Morpholine N-H) |
The morpholine ring adopts a chair conformation, with the 3-position substituent occupying an equatorial orientation. The benzyl group provides lipophilicity (LogP ~1.2), enhancing blood-brain barrier permeability relative to unmasked hydroxymethyl derivatives. The stereogenic center at C3 confers enantiomeric distinctions: The (S)-enantiomer (CAS 101376-27-6 specifically denotes the (S)-form in pharmacological contexts) exhibits biological activity distinct from the (R)-counterpart [1] [2].
The compound emerged from targeted anorectic agent research in the mid-1980s. Key milestones include:
1986: Merritt et al. first documented the synthesis and in vivo evaluation of enantiomerically pure (S)-3-((benzyloxy)methyl)morpholine hydrochloride. In canine models, it demonstrated potent appetite suppression (ED₅₀ = 12 mg/kg p.o.) without stimulant side effects at doses ≤200 mg/kg. Crucially, the (S)-enantiomer was active while the (R)-form showed negligible anorexiant effects – a landmark demonstration of stereospecificity for this mechanism. Unlike contemporary stimulants (e.g., phenmetrazine derivatives), it lacked monoamine-releasing activity (dopamine, noradrenaline, serotonin) at 10 µM concentrations, suggesting a novel mechanism [2].
1990s-2000s: The compound transitioned from a pharmacological tool to a versatile chiral building block. Patent literature (e.g., US5985874A, WO2020106642A1) incorporated its core structure in tachykinin receptor antagonists and hemoglobin modulators. The benzyloxymethylmorpholine scaffold was valued for enhancing CNS bioavailability in neuropsychiatric drug candidates while allowing late-stage deprotection for prodrug strategies or polarity modulation [5] [6].
Post-2010: Applications expanded into enzyme inhibitor design, leveraging the benzyloxy group as a pharmacophore mimic. Its structural similarity to the benzyloxy motif in MAO-B inhibitors (e.g., safinamide) informed designs targeting neurodegenerative diseases. The morpholine nitrogen served as a hydrogen bond acceptor in protease inhibitors and G-protein-coupled receptor ligands [10].
Medicinal Applications
Synthetic Utility
Table 2: Pharmacological Profile of Key Derivatives
Compound | Biological Activity | Potency (IC₅₀/ED₅₀) | Target |
---|---|---|---|
(S)-3-((Benzyloxy)methyl)morpholine HCl | Non-stimulant appetite suppression | 12 mg/kg (oral, dogs) | Undefined CNS target |
Benzyloxy-chalcone hybrids | MAO-B inhibition | 0.067 µM (B10 compound) | Human MAO-B |
4-Benzyl-3-((benzyloxy)methyl)morpholine | Tachykinin receptor modulation (Patent) | Not reported | NK₁ receptor |
The enduring relevance of 3-((benzyloxy)methyl)morpholine lies in its dual role: a functionally protected building block for synthetic campaigns and a biologically privileged scaffold informing CNS drug discovery. Its continued appearance in patent literature (e.g., hemoglobin modulators WO2020106642A1) confirms its synthetic value [5] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1